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molecular formula C7H12O2 B2502268 Methyl 3-methyl-2-pentenoate CAS No. 50652-79-4

Methyl 3-methyl-2-pentenoate

Cat. No. B2502268
M. Wt: 128.171
InChI Key: SLQFYMAWZYTVFZ-UHFFFAOYSA-N
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Patent
US08211904B2

Procedure details

To a 0° C. mixture of methyl diethylphosphonoacetate (12.7 ml, 69.3 mmol) and sodium methoxide (13.0 ml, 69.3 mmol) was added dropwise 2-butanone (5.81 ml, 69.3 mmol) over 30 min. After the addition, the mixture warmed to rt and stirred overnight. To the reaction was added 20 mL of H2O. The mixture was extracted with EtOAc (3 times). The combined organics were dried with MgSO4, filtered, and concentrated. The crude oil was distilled at 110° C. at 35 mmHg to give the desired product.
Quantity
12.7 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
5.81 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OP([CH2:9][C:10]([O:12][CH3:13])=[O:11])(OCC)=O)C.C[O-].[Na+].[CH3:17][C:18](=O)[CH2:19][CH3:20]>O>[CH3:13][O:12][C:10](=[O:11])[CH:9]=[C:18]([CH3:17])[CH2:19][CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
12.7 mL
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC(=O)OC
Name
sodium methoxide
Quantity
13 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
5.81 mL
Type
reactant
Smiles
CC(CC)=O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The crude oil was distilled at 110° C. at 35 mmHg

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C=C(CC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08211904B2

Procedure details

To a 0° C. mixture of methyl diethylphosphonoacetate (12.7 ml, 69.3 mmol) and sodium methoxide (13.0 ml, 69.3 mmol) was added dropwise 2-butanone (5.81 ml, 69.3 mmol) over 30 min. After the addition, the mixture warmed to rt and stirred overnight. To the reaction was added 20 mL of H2O. The mixture was extracted with EtOAc (3 times). The combined organics were dried with MgSO4, filtered, and concentrated. The crude oil was distilled at 110° C. at 35 mmHg to give the desired product.
Quantity
12.7 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
5.81 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OP([CH2:9][C:10]([O:12][CH3:13])=[O:11])(OCC)=O)C.C[O-].[Na+].[CH3:17][C:18](=O)[CH2:19][CH3:20]>O>[CH3:13][O:12][C:10](=[O:11])[CH:9]=[C:18]([CH3:17])[CH2:19][CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
12.7 mL
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC(=O)OC
Name
sodium methoxide
Quantity
13 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
5.81 mL
Type
reactant
Smiles
CC(CC)=O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The crude oil was distilled at 110° C. at 35 mmHg

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C=C(CC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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